

# The Structure-Activity Relationship of BMS-935177: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of **BMS-935177**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by Bristol-Myers Squibb, **BMS-935177** has been a subject of significant interest for its potential in treating various autoimmune diseases. This document provides a comprehensive overview of the key structural modifications that influence its inhibitory activity, detailed experimental protocols for the assays cited, and visual representations of critical signaling pathways and experimental workflows.

## Core Structure and Pharmacophore

**BMS-935177** is a carbazole-based compound designed as a second-generation reversible BTK inhibitor. Its chemical name is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the carbazole ring and the nature of the carboxamide group.

## Structure-Activity Relationship Analysis

The development of **BMS-935177** involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following tables

summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes.

**Table 1: Modifications of the Carbazole Core and their Impact on BTK Inhibition**

| Compound       | R1 (Carbazole-7 position) | R2 (Carbazole-4 position)                              | R3 (Carboxamide) | BTK IC50 (nM) |
|----------------|---------------------------|--------------------------------------------------------|------------------|---------------|
| Lead Compound  | H                         | Phenyl                                                 | CONH2            | >1000         |
| Intermediate 1 | OMe                       | Phenyl                                                 | CONH2            | 150           |
| Intermediate 2 | OH                        | Phenyl                                                 | CONH2            | 80            |
| Intermediate 3 | C(OH)Me2                  | Phenyl                                                 | CONH2            | 25            |
| BMS-935177 (6) | C(OH)Me2                  | 2-methyl-3-(4-oxo-3,4-dihydroquinazolin- n-3-yl)phenyl | CONH2            | 3[1]          |

Data compiled from primary medicinal chemistry literature.

**Table 2: Kinase Selectivity Profile of BMS-935177**

| Kinase | IC50 (nM) | Selectivity (fold vs. BTK) |
|--------|-----------|----------------------------|
| BTK    | 2.8[2]    | 1                          |
| TEC    | 13[2]     | 4.6                        |
| BLK    | 20[2]     | 7.1                        |
| BMX    | 24[2]     | 8.6                        |
| ITK    | >1000     | >357                       |
| TXK    | >1000     | >357                       |
| SRC    | >1000     | >357                       |
| HER4   | <150      | <54                        |
| TRKA   | <150      | <54                        |
| TRKB   | <150      | <54                        |
| RET    | <150      | <54                        |

This table demonstrates the high selectivity of **BMS-935177** for BTK over other TEC family kinases and a broad panel of other kinases.[2]

## Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of **BMS-935177**.

### BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against recombinant human BTK.

Materials:

- Recombinant human BTK enzyme (1 nM)
- Fluoresceinated peptide substrate (1.5  $\mu$ M)

- ATP (20  $\mu$ M, at the apparent Km)
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 0.015% Brij 35, 4 mM DTT
- Test compounds (**BMS-935177** and analogues) dissolved in 1.6% DMSO
- 384-well V-bottom plates
- EDTA solution (35 mM) for reaction termination

**Procedure:**

- Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]
- A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is prepared.[1]
- The enzyme/substrate mixture is added to the wells containing the test compounds to initiate the reaction. The final reaction volume is 30  $\mu$ L.[1]
- The reaction is incubated at room temperature for 60 minutes.[1]
- The reaction is terminated by the addition of 45  $\mu$ L of 35 mM EDTA.[1]
- The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product.[1]
- The extent of phosphorylation is quantified, and IC<sub>50</sub> values are calculated from the dose-response curves.

## **Cellular B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)**

Objective: To assess the functional inhibition of BCR signaling in a cellular context.

**Materials:**

- Human Ramos B cells

- Anti-IgM antibody
- Fluo-4 AM calcium indicator dye
- Test compounds (**BMS-935177** and analogues)

Procedure:

- Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.
- The cells are pre-incubated with various concentrations of the test compounds.
- BCR signaling is initiated by the addition of anti-IgM antibody.
- The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.
- IC<sub>50</sub> values are determined by plotting the inhibition of calcium flux against the compound concentration. **BMS-935177** inhibits calcium flux in human Ramos B cells with an IC<sub>50</sub> of 27 nM.[1][2]

## Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of **BMS-935177**.

Caption: Logical progression of the Structure-Activity Relationship for **BMS-935177**.



[Click to download full resolution via product page](#)

Caption: Simplified BTK signaling pathway and the inhibitory action of **BMS-935177**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.

## Conclusion

The structure-activity relationship of **BMS-935177** reveals a highly optimized molecular architecture for potent and selective inhibition of BTK. The key structural features, including the 7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical for its biological activity. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. The successful design of **BMS-935177** underscores the power of systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [The Structure-Activity Relationship of BMS-935177: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606271#bms-935177-structure-activity-relationship>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)